molecular formula C21H25FN2O4S B12842011 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide

2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide

Cat. No.: B12842011
M. Wt: 420.5 g/mol
InChI Key: ORFQDDIVRNOABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a sulfamoyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluorine atom, methoxyphenyl group, and sulfamoyl group through various chemical reactions. Common reagents used in these steps include fluorinating agents, methoxyphenyl derivatives, and sulfamoyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide include other benzamide derivatives with different substituents, such as:

  • 2-Fluoro-N-(2-hydroxyphenyl)-5-(N-(4-methylcyclohexyl)sulfamoyl)benzamide
  • 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-ethylcyclohexyl)sulfamoyl)benzamide
  • 2-Fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylcyclohexyl)carbamoyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylcyclohexyl)sulfamoyl]benzamide

InChI

InChI=1S/C21H25FN2O4S/c1-14-7-9-15(10-8-14)24-29(26,27)16-11-12-18(22)17(13-16)21(25)23-19-5-3-4-6-20(19)28-2/h3-6,11-15,24H,7-10H2,1-2H3,(H,23,25)

InChI Key

ORFQDDIVRNOABG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.